N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine
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Overview
Description
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is a chemical compound with the molecular formula C14H19N3O5. This compound is known for its unique structure, which includes an aminoethyl group, a carbamoyl group, and a methoxybenzoyl group attached to an L-alanine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with L-alanine in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoyl compounds .
Scientific Research Applications
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)piperidine-4-carboxamide
- N-(2-aminoethyl)benzamide
- N-(2-aminoethyl)nicotinamide
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919772-33-1 |
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Molecular Formula |
C14H19N3O5 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)-3-methoxybenzoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O5/c1-8(14(20)21)17-12(18)9-3-4-10(11(7-9)22-2)13(19)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1 |
InChI Key |
KHXVCFIKHJLNGQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC |
Origin of Product |
United States |
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